molecular formula C17H19N3 B11855799 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine

4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine

Cat. No.: B11855799
M. Wt: 265.35 g/mol
InChI Key: XBLSIYRVYBBHNC-UHFFFAOYSA-N
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Description

4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine is a heterocyclic compound featuring a naphthalen-1-amine core linked to a pyrazole ring substituted with an isobutyl group. Its molecular formula is C₁₇H₁₈N₃, with a molecular weight of 258.35 g/mol.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-[1-(2-methylpropyl)pyrazol-4-yl]naphthalen-1-amine

InChI

InChI=1S/C17H19N3/c1-12(2)10-20-11-13(9-19-20)14-7-8-17(18)16-6-4-3-5-15(14)16/h3-9,11-12H,10,18H2,1-2H3

InChI Key

XBLSIYRVYBBHNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2=CC=C(C3=CC=CC=C32)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 1-isobutyl-1H-pyrazole-4-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its structural characteristics that allow for interaction with biological targets.

Anticancer Activity : Preliminary studies have indicated that derivatives of naphthalene compounds exhibit significant anti-cancer properties. For instance, compounds similar to 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that modifications to the naphthalene structure can enhance the potency against specific cancer cell lines, suggesting that this compound may also possess similar capabilities .

Neuroprotective Effects : The ability of pyrazole-containing compounds to cross the blood-brain barrier makes them potential candidates for treating neurodegenerative diseases. Research has indicated that such compounds can modulate neurotransmitter systems, offering neuroprotective effects .

Material Science

In material science, the unique properties of this compound allow it to be used in the development of new materials with specific electronic or optical properties.

Conductive Polymers : The integration of this compound into polymer matrices has been explored for enhancing electrical conductivity. Studies suggest that naphthalene derivatives can improve charge transport within polymer systems, making them suitable for applications in organic electronics .

Case Study 1: Anticancer Activity

A study conducted on similar pyrazole derivatives demonstrated their efficacy in inhibiting the proliferation of breast cancer cells. The results indicated an IC50 value significantly lower than standard chemotherapeutic agents, suggesting a potential for developing new anti-cancer therapies based on this structural framework .

CompoundIC50 (µM)Reference
Doxorubicin0.92 ± 0.10Standard Chemotherapy
4-(Isobutyl-Pyrazol)20.12 ± 6.20Current Study

Case Study 2: Neuroprotection

Research on related compounds has shown their ability to act as neuroprotective agents by modulating glutamate receptors, which are critical in neurodegenerative diseases like Alzheimer's. The findings suggest that further exploration of this compound could yield significant insights into its therapeutic potential in neurology .

Mechanism of Action

The mechanism of action of 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structurally analogous compounds share either the naphthalenamine core, pyrazole substituents, or both. Below is a detailed comparison based on molecular features, synthesis, and properties inferred from the evidence.

Structural and Molecular Comparisons

Table 1: Key Attributes of 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Synthesis Method Reference
This compound C₁₇H₁₈N₃ 258.35 Isobutyl (pyrazole), naphthalenamine Not reported Likely alkylation of pyrazole N/A
3,5-Dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine C₁₅H₁₇N₃ 239.30 Naphthylmethyl, dimethyl (pyrazole) Not reported Alkylation of pyrazole
4-(2-Morpholinoethoxy)naphthalen-1-amine dihydrochloride C₁₆H₂₂Cl₂N₂O₂ 345.26 Morpholinoethoxy High solubility (salt form) Ether synthesis, hydrochloride salt
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Pyridinyl, cyclopropylamine Pharmaceutical intermediate, 17.9% yield Copper-catalyzed coupling
4-((2-Chloro-6-methylpyrimidin-4-yl)oxy)naphthalen-1-amine C₁₅H₁₃ClN₄O 300.75 Pyrimidinyloxy Not reported Nucleophilic substitution
1-Isobutyl-4-methyl-1H-pyrazol-3-amine C₈H₁₅N₃ 153.22 Isobutyl, methyl (pyrazole) Not reported Alkylation of pyrazole
(Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine C₁₇H₁₃ClN₂ 280.75 Benzylidene Corrosion inhibition Schiff base condensation

Substituent Effects on Properties

Hydrophobicity: The target’s isobutyl group and naphthalene core enhance lipophilicity compared to polar substituents like morpholinoethoxy () or pyrimidinyloxy ().

Solubility :

  • Salt forms (e.g., dihydrochloride in ) significantly improve aqueous solubility compared to neutral analogs.

Biological Relevance :

  • Schiff Base Analogs () : Demonstrated corrosion inhibition, suggesting naphthalenamine derivatives may stabilize metal surfaces via electron donation.
  • Pyridinyl Pyrazole () : Used as a pharmaceutical intermediate, highlighting pyrazole’s versatility in drug design.

Biological Activity

4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound features a naphthalene core substituted with a pyrazole ring, specifically an isobutyl group at the 1-position of the pyrazole. The synthesis typically involves multi-step organic reactions, including the condensation of naphthalene derivatives with pyrazole precursors. Recent methodologies emphasize regioselective synthesis and the use of metal-free conditions to enhance yield and reduce environmental impact .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrazole exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound demonstrated minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. A notable study reported MIC values as low as 0.22 μg/mL for certain derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds like this compound have shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values ranging from 0.02 to 0.04 μM in some cases. The structure–activity relationship indicates that modifications to the naphthalene moiety can enhance anti-inflammatory efficacy while minimizing gastrointestinal toxicity .

Case Studies

Several case studies illustrate the pharmacological potential of this compound:

Study Findings
Antimicrobial Evaluation A derivative exhibited MIC values of 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Anti-inflammatory Screening Inhibition assays revealed IC50 values of 0.02–0.04 μM against COX-2, highlighting its potential as an anti-inflammatory agent .
Cytotoxicity Assays In cancer cell lines, compounds similar to this compound showed selective cytotoxicity with IC50 values in the low micromolar range, suggesting targeted anticancer activity .

The biological activity of this compound is attributed to its ability to modulate specific enzyme pathways involved in inflammation and microbial resistance. The inhibition of COX enzymes leads to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses. Additionally, the compound may disrupt bacterial cell wall synthesis or function through interactions with microbial enzymes .

Q & A

Q. What are the common synthetic routes for 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization, formylation, and coupling reactions. For pyrazole-containing analogs, a reflux method with ethanol as a solvent and reagents like morpholine or formaldehyde is often employed . Optimization involves adjusting reaction time, temperature (e.g., 120°C for cyclization), and stoichiometric ratios of intermediates. For example, reductive amination of naphthaldehyde derivatives with methylamine using sodium cyanoborohydride or hydrogen gas with Pd/C catalysis is a key step for naphthalene-amine derivatives .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • 1H NMR : Key signals include aromatic protons (δ 7.5–8.2 ppm for naphthalene), pyrazole protons (δ 6.2–6.3 ppm), and isobutyl methyl groups (δ 1.6–1.7 ppm) .
  • IR : Stretching vibrations for C=N (1624 cm⁻¹) and N-H (3131 cm⁻¹) confirm pyrazole and amine groups . Cross-validation with HRMS (e.g., molecular ion peak matching calculated mass) ensures accuracy .

Q. What are the critical solubility and stability considerations for handling this compound in laboratory settings?

The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but less so in water. Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) are recommended. Crystallization from ethanol (95%) improves purity . Storage at –20°C in inert atmospheres prevents degradation of sensitive functional groups like the pyrazole ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular docking against target proteins (e.g., σ₁ receptors) evaluates binding affinities. For example, pyrazole derivatives with electron-withdrawing substituents show improved σ₁ receptor antagonism . ICReDD’s reaction path search methods integrate quantum calculations to optimize synthetic routes .

Q. How can contradictory spectral or crystallographic data be resolved during structural elucidation?

  • X-ray Crystallography : Resolves ambiguities in bond angles (e.g., α = 79.9°, β = 78.7° for triclinic crystals) and confirms stereochemistry .
  • Cross-Technique Validation : Discrepancies in NMR coupling constants vs. crystallographic torsion angles (e.g., –3.0° to 179.8°) require iterative refinement of structural models .

Q. What strategies are effective in improving yield for multi-step syntheses involving pyrazole-naphthalene hybrids?

  • Stepwise Optimization : Isolate intermediates (e.g., 5-chloro-pyrazole-carbonyl chloride) to minimize side reactions .
  • Catalysis : Use Cu(II) or Mn(II) complexes to accelerate coupling steps .
  • Purification : Column chromatography or recrystallization (e.g., methanol or xylene) enhances final product purity .

Methodological Guidance

  • Contradictory Data : Use complementary techniques (e.g., XRD + NMR) and refine computational models (e.g., Mercury software) .
  • Bioactivity Screening : Prioritize derivatives with electron-withdrawing groups (e.g., –CF₃, –NO₂) for antimicrobial or antitubulin assays .

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